3-Fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde CAS 1373921-01-7
3-Fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde CAS 1373921-01-7
An In-depth Technical Guide to 3-Fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of 3-Fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde, CAS 1373921-01-7, a highly functionalized aromatic aldehyde poised for significant utility in advanced chemical synthesis. The strategic placement of three distinct functional groups—a trifluoromethyl, a fluoro, and a methoxy group—around the reactive benzaldehyde core creates a building block with a unique electronic and steric profile. The potent electron-withdrawing nature of the ortho-trifluoromethyl and meta-fluoro substituents renders the aldehyde exceptionally electrophilic, while the ortho-methoxy group provides both electronic modulation and steric influence. This guide elucidates the compound's physicochemical properties, proposes a robust synthetic pathway, explores its chemical reactivity and synthetic potential, and discusses its anticipated applications in medicinal chemistry and materials science, grounded in the established roles of fluorinated scaffolds.
The Strategic Importance of Fluorinated Benzaldehydes in Modern Synthesis
The incorporation of fluorine into organic molecules is a cornerstone strategy in the design of modern pharmaceuticals and agrochemicals.[1] Fluorine-containing functional groups, particularly the trifluoromethyl (-CF3) group, can profoundly alter a molecule's physicochemical and biological properties.[2][3] The -CF3 group is prized for its ability to increase metabolic stability, enhance lipophilicity for improved membrane permeability, and modulate electronic characteristics to improve binding affinity with biological targets.[2][4] When this group is part of a benzaldehyde scaffold, it creates a versatile synthetic intermediate.[5]
3-Fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde is a prime example of a fourth-generation building block, where multiple fluorine-containing moieties are precisely arranged to fine-tune reactivity. Its structure is particularly compelling for drug discovery programs, as it combines the benefits of the -CF3 group with the additional electronic influence of fluoro and methoxy substituents, offering a pathway to novel and complex molecular architectures.[3][6]
Physicochemical Properties and Structural Analysis
The key to unlocking the synthetic potential of this aldehyde lies in understanding the interplay of its substituents.
Compound Data
| Property | Value | Source |
| CAS Number | 1373921-01-7 | [7] |
| Molecular Formula | C₉H₆F₄O₂ | [7] |
| Molecular Weight | 222.14 g/mol | [8] |
| MDL Number | MFCD22201030 | [7][8] |
| SMILES | O=Cc1c(OC)ccc(c1C(F)(F)F)F | [7] |
Structural and Electronic Effects
The substitution pattern on the benzaldehyde ring dictates its reactivity.
Caption: Key substituent effects on the core molecule.
-
C2-Trifluoromethyl (-CF3): This group is a powerful electron sink, operating primarily through a negative inductive effect (-I).[2] Its placement ortho to the aldehyde dramatically increases the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.[9]
-
C3-Fluoro (-F): The fluorine atom also exerts a strong -I effect, further withdrawing electron density from the aromatic ring.[1]
-
C6-Methoxy (-OCH₃): This group has a dual nature. It is inductively electron-withdrawing (-I) but strongly electron-donating through resonance (+R).[1] Its ortho position to the aldehyde means it can sterically shield the carbonyl group, potentially guiding the approach of reagents and influencing reaction selectivity.
The synergy of these groups results in a benzaldehyde that is significantly more reactive than its non-fluorinated counterparts, presenting unique opportunities for synthetic chemists.
Proposed Synthesis and Process Considerations
While specific literature on the synthesis of CAS 1373921-01-7 is sparse, a logical and robust pathway can be devised based on established organometallic and formylation methodologies. A plausible approach involves the ortho-lithiation and subsequent formylation of a suitable precursor.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of the title compound.
Detailed Experimental Protocol: Directed Ortho-Metalation-Formylation
This protocol is a self-validating system, where successful execution relies on the rigorous exclusion of atmospheric moisture and oxygen.
-
Reactor Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum is charged with the precursor, 1-fluoro-4-methoxy-2-(trifluoromethyl)benzene (1.0 eq), and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Causality: Anhydrous conditions are critical as organolithium reagents are potent bases and nucleophiles that react violently with water.
-
-
Cooling: The reaction mixture is cooled to -78 °C using an acetone/dry ice bath.
-
Causality: Low temperature is essential to control the exothermic lithiation reaction, prevent side reactions like degradation of the reagent or starting material, and ensure high regioselectivity.
-
-
Lithiation: A solution of n-butyllithium (n-BuLi, 1.1 eq) in hexanes is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction is stirred at -78 °C for 1 hour.
-
Causality: The methoxy group is a potent directed metalation group (DMG), guiding the n-BuLi to deprotonate the sterically accessible ortho position (C6), which is activated by the adjacent -CF3 group. A slight excess of n-BuLi ensures complete conversion.
-
-
Formylation: Anhydrous N,N-dimethylformamide (DMF, 1.5 eq) is added dropwise to the freshly formed aryllithium species at -78 °C. The cooling bath is then removed, and the reaction is allowed to warm to room temperature and stir for 2 hours.
-
Causality: DMF serves as the formylating agent. The aryllithium nucleophile attacks the electrophilic carbonyl of DMF. The excess ensures the reaction goes to completion.
-
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.
-
Causality: The NH₄Cl quench protonates the intermediate alkoxide and neutralizes any remaining organolithium reagent. The subsequent extraction isolates the organic product.
-
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldehyde.
Chemical Reactivity and Synthetic Utility
The aldehyde functionality is a versatile handle for a vast array of chemical transformations.[5] The high electrophilicity of this specific aldehyde makes it an excellent substrate for reactions involving nucleophiles.
Caption: Key synthetic transformations of the title compound.
Exemplar Protocol: Claisen-Schmidt Condensation
This reaction creates α,β-unsaturated ketones (chalcones), which are important precursors for flavonoids and other heterocyclic compounds.[10]
-
Reagent Preparation: A solution of sodium hydroxide (2.0 eq) in ethanol/water is prepared in a round-bottom flask and cooled to 10 °C.
-
Reaction Initiation: A solution of 3-Fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde (1.0 eq) and a suitable ketone (e.g., acetophenone, 1.0 eq) in ethanol is added dropwise to the cooled base solution.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up and Isolation: The reaction mixture is poured into cold water, and the pH is adjusted to neutral with dilute HCl. The resulting precipitate (the chalcone product) is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol affords the purified product.
-
Causality: The base deprotonates the α-carbon of the ketone, forming an enolate nucleophile which then attacks the highly electrophilic aldehyde. The subsequent dehydration step is often spontaneous or acid-catalyzed, yielding the conjugated chalcone.
-
Anticipated Spectroscopic Signatures
While experimental spectra are not publicly available, the structure allows for reliable prediction of its key spectroscopic features based on data from analogous compounds.[11][12][13]
| Technique | Expected Signature |
| ¹H NMR | Aldehyde (CHO): Singlet, δ ≈ 10.0-10.4 ppm. Aromatic (Ar-H): Two doublets or multiplets in the δ ≈ 7.0-8.0 ppm range, with coupling to fluorine observed. Methoxy (OCH₃): Singlet, δ ≈ 3.9-4.2 ppm. |
| ¹³C NMR | Carbonyl (C=O): δ ≈ 188-192 ppm. Aromatic (C-F, C-CF₃): Signals showing characteristic C-F coupling (quartet for C-CF₃, doublet for C-F). Methoxy (OCH₃): δ ≈ 55-60 ppm. |
| ¹⁹F NMR | Aromatic (Ar-F): One distinct signal. Trifluoromethyl (CF₃): One distinct singlet. |
| IR (cm⁻¹) | C=O stretch (aldehyde): Strong absorption at ≈ 1690-1710 cm⁻¹. C-F stretch: Strong absorptions at ≈ 1100-1350 cm⁻¹. |
| Mass Spec (EI) | Molecular Ion (M⁺): Peak at m/z = 222. Fragmentation: Loss of -H (M-1), -CHO (M-29), -OCH₃ (M-31). |
Safety and Handling
Proper handling is essential due to the compound's potential hazards.
GHS Hazard Information
| Pictogram | Code | Hazard Statement |
| H315 | Causes skin irritation.[8] | |
| H319 | Causes serious eye irritation.[8] | |
| H335 | May cause respiratory irritation.[8] |
Handling and Storage Recommendations
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
Conclusion and Future Outlook
3-Fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde is more than a simple catalogue chemical; it is a sophisticated building block designed for the challenges of modern chemical synthesis. The convergence of its activating and directing groups creates a platform for accessing complex molecular scaffolds with high efficiency and control. For researchers in drug discovery, this compound offers a direct route to novel pharmacophores where the trifluoromethyl group can serve as a metabolic blocker and a lipophilic modulator.[2][14] Its utility in creating advanced materials, such as fluorinated liquid crystals or polymers, also represents a promising area for future exploration. As synthetic methodologies become more advanced, the demand for precisely functionalized and reactive intermediates like this will undoubtedly continue to grow.
References
-
PubChem. (n.d.). 2-Fluoro-6-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Grokipedia. (n.d.). 4-Trifluoromethylbenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.
-
PubChem. (n.d.). 3-(Trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. MDPI. Retrieved from [Link]
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved from [Link]
-
Crysdot LLC. (n.d.). 3-Fluoro-6-Methoxy-2-(trifluoromethyl)benzaldehyde. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
SAFER Web. (n.d.). Company Snapshot MILE HUB TRANSPORT LTD. Retrieved from [Link]
-
ACS Publications. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling. Retrieved from [Link]
- Google Patents. (n.d.). CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde.
-
Cheméo. (n.d.). Chemical Properties of 3,5-Bis(trifluoromethyl)benzaldehyde (CAS 401-95-6). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
Sources
- 1. 3-Fluoro-6-methoxy-2-methylbenzaldehyde | Benchchem [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. arctomsci.com [arctomsci.com]
- 8. 1373921-01-7|3-Fluoro-6-Methoxy-2-(trifluoromethyl)benzaldehyde|BLD Pharm [bldpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. zhou.apm.ac.cn [zhou.apm.ac.cn]
- 11. 3-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-(Trifluoromethyl)benzaldehyde(454-89-7) 1H NMR spectrum [chemicalbook.com]
- 13. rsc.org [rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
